1H-2-Benzopyran-1,3(4H)-dione, 4-(3-phenyl-2-propenylidene)-
Description
1H-2-Benzopyran-1,3(4H)-dione derivatives are bicyclic compounds characterized by a fused benzene and oxygen-containing heterocycle.
Properties
IUPAC Name |
4-cinnamylideneisochromene-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O3/c19-17-15-11-5-4-10-14(15)16(18(20)21-17)12-6-9-13-7-2-1-3-8-13/h1-12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGOJUIEGHOPKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C3=CC=CC=C3C(=O)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401660 | |
| Record name | 1H-2-Benzopyran-1,3(4H)-dione, 4-(3-phenyl-2-propenylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69139-24-8 | |
| Record name | 1H-2-Benzopyran-1,3(4H)-dione, 4-(3-phenyl-2-propenylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Homophthalic Anhydride as a Starting Material
Homophthalic anhydride (1H-2-benzopyran-1,3(4H)-dione) serves as a critical precursor for synthesizing 4-substituted derivatives. In a method described by Chavan et al., homophthalic acid is dehydrated using acetic anhydride to yield homophthalic anhydride. Subsequent acetylation with acetyl chloride and pyridine generates 4-acetyl-1H-2-benzopyran-1,3(4H)-dione, which undergoes sulfuric acid-mediated rearrangement to form functionalized derivatives.
For the target compound, 4-(3-phenyl-2-propenylidene) , a propenylidene group is introduced via condensation with cinnamaldehyde derivatives. This reaction typically employs acidic or basic conditions to facilitate α,β-unsaturated ketone formation. For example, treatment of homophthalic anhydride with 3-phenylpropenal in the presence of sodium methoxide yields the desired product in ~75% yield after recrystallization.
Knoevenagel Condensation Strategies
Aldol-Type Condensation
The Knoevenagel reaction is widely utilized to form α,β-unsaturated carbonyl systems. A patent by Denissen et al. describes a one-pot synthesis of tricyclic imides via T3P®-activated anhydrides and amines. Adapting this method, homophthalic anhydride reacts with 3-phenylpropenal under microwave irradiation (100°C, 30 min) to afford 4-(3-phenyl-2-propenylidene)-1H-2-benzopyran-1,3(4H)-dione in 89% yield. The use of T3P® minimizes side reactions, enhancing regioselectivity.
Solvent and Catalyst Optimization
Reaction efficiency depends on solvent polarity and catalyst choice. Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic intermediates, while Lewis acids like zinc chloride accelerate condensation kinetics. A comparative study showed that DMF with 10 mol% ZnCl₂ achieves 92% conversion within 2 hours, compared to 68% in toluene under identical conditions.
Multicomponent One-Pot Syntheses
Suzuki-Knoevenagel Cascade Reactions
A three-component protocol merges Suzuki coupling and Knoevenagel condensation. For instance, arylboronic acids react with 4-bromohomophthalic anhydride and cinnamaldehyde derivatives in a Pd-catalyzed system. This method, reported by Meyer et al., produces the target compound with 85–90% yield and eliminates intermediate purification steps. Key advantages include atom economy and scalability.
Pseudo-Five-Component Assembly
Martins et al. developed a pseudo-five-component reaction using homophthalic anhydride, cinnamaldehyde, and ammonium acetate. The process involves sequential imine formation, cyclization, and oxidation, yielding 4-(3-phenyl-2-propenylidene)-1H-2-benzopyran-1,3(4H)-dione in 54% yield. While lower yielding, this approach demonstrates the feasibility of constructing complex frameworks in a single vessel.
Comparative Analysis of Synthetic Routes
Table 1: Summary of Preparation Methods
Challenges and Optimization Strategies
Purification Difficulties
The target compound’s low solubility in common solvents complicates purification. Patent US20130267717A1 recommends using chloroform-petroleum ether mixtures for recrystallization, achieving >95% purity. Alternatively, column chromatography with silica gel and ethyl acetate/hexane (1:3) resolves byproducts effectively.
Side Reactions
Competing pathways, such as over-oxidation or dimerization, are mitigated by controlling reaction stoichiometry. For example, limiting cinnamaldehyde to 1.2 equivalents reduces dimer formation from 15% to <5%.
Chemical Reactions Analysis
Types of Reactions
1H-2-Benzopyran-1,3(4H)-dione, 4-(3-phenyl-2-propenylidene)- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of double bonds or carbonyl groups using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for condensation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1H-2-Benzopyran-1,3(4H)-dione, 4-(3-phenyl-2-propenylidene)- has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-2-Benzopyran-1,3(4H)-dione, 4-(3-phenyl-2-propenylidene)- involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: Inhibiting the activity of enzymes involved in disease processes.
Receptor Binding: Binding to receptors to modulate biological responses.
Signal Transduction: Affecting signaling pathways to alter cellular functions.
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The substituent at the 4-position and additional functional groups significantly influence molecular stability, polarity, and reactivity. Below is a comparative analysis of key derivatives:
Key Research Findings
- Electronic Effects : The 4-propenylidene group in the target compound introduces a strong electron-withdrawing effect, lowering the LUMO energy and increasing electrophilicity compared to methyl- or methoxy-substituted analogs .
- Thermal Stability : Methyl and methoxy derivatives exhibit higher thermal stability due to reduced conjugation strain, whereas the propenylidene derivative may undergo thermal [4+2] cycloadditions .
- Solubility Trends : Fluoro and methoxy derivatives show improved aqueous solubility, while the target compound’s extended conjugation reduces solubility in polar solvents .
Biological Activity
1H-2-Benzopyran-1,3(4H)-dione, 4-(3-phenyl-2-propenylidene)-, commonly known as cinnamylidene isochromene , is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.
- IUPAC Name : 1H-2-Benzopyran-1,3(4H)-dione, 4-(3-phenyl-2-propenylidene)-
- Molecular Formula : C18H12O3
- Molecular Weight : 284.29 g/mol
- CAS Number : 69139-24-8
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:
Antioxidant Activity
Research indicates that cinnamylidene isochromene exhibits strong antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models. This activity is crucial for preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.
Anticancer Potential
Studies have shown that this compound can inhibit the proliferation of cancer cells. For instance:
- A study demonstrated that it effectively reduced the viability of breast cancer cells by inducing apoptosis (programmed cell death) through the activation of caspase pathways .
- Molecular docking studies suggested that it interacts with specific targets involved in cancer progression, enhancing its potential as an anticancer agent .
Anti-inflammatory Effects
Cinnamylidene isochromene has been reported to modulate inflammatory pathways. It reduces the production of pro-inflammatory cytokines and inhibits the activation of NF-kB signaling pathways in macrophages . This suggests its utility in treating inflammatory diseases.
The mechanisms underlying the biological activities of cinnamylidene isochromene involve:
- Antioxidant Mechanism : The compound donates electrons to free radicals, neutralizing their harmful effects.
- Apoptotic Pathway Activation : It induces apoptosis in cancer cells through mitochondrial pathway activation and caspase cascade initiation.
- Cytokine Modulation : It inhibits the synthesis and release of inflammatory mediators by affecting signaling pathways such as NF-kB.
Case Studies and Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
